1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione

antimicrobial resistance diketopiperazine SAR N-alkylation

1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione (CAS 91973-10-3) is a synthetic N-hydroxymethyl derivative of the 2,5-diketopiperazine (DKP) class, with a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol. Structurally, it is the N1-hydroxymethyl analog of (3S,6S)-3,6-diisobutylpiperazine-2,5-dione, a naturally occurring antibacterial DKP isolated from marine Bacillus sp.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 91973-10-3
Cat. No. B12810111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione
CAS91973-10-3
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N(C(C(=O)N1)CC(C)C)CO
InChIInChI=1S/C13H24N2O3/c1-8(2)5-10-13(18)15(7-16)11(6-9(3)4)12(17)14-10/h8-11,16H,5-7H2,1-4H3,(H,14,17)
InChIKeyVBBSHWTZVZMKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione – Structural Identity and In-Class Positioning


1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione (CAS 91973-10-3) is a synthetic N-hydroxymethyl derivative of the 2,5-diketopiperazine (DKP) class, with a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol . Structurally, it is the N1-hydroxymethyl analog of (3S,6S)-3,6-diisobutylpiperazine-2,5-dione, a naturally occurring antibacterial DKP isolated from marine Bacillus sp. [1]. The presence of a single N-hydroxymethyl substituent distinguishes this compound from both the parent NH DKP and the 1,4-bis(hydroxymethyl) derivatives, conferring a unique balance of polarity, hydrogen-bonding capacity, and synthetic reactivity [2].

1 Supports N-acyliminium-based scaffold diversification workflows
2 Mono-hydroxymethyl pattern preserves one hydrogen-bond donor for target engagement studies
3 Predicted reduced antibacterial cross-reactivity suits non-antimicrobial screening context

Why 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione Cannot Be Replaced by Unsubstituted or Bis-substituted Analogs


DKP-based compounds within the piperazine-2,5-dione family are not interchangeable due to marked differences in hydrogen-bond donor/acceptor counts, lipophilicity, and chemical reactivity [1]. The unsubstituted (3S,6S)-3,6-diisobutylpiperazine-2,5-dione possesses two amide NH donors and measurable antibacterial activity (MIC = 16 µg/mL against E. coli), whereas N1-hydroxymethyl substitution eliminates one NH donor, reduces logP by approximately 0.5–1.0 units, and introduces a reactive handle for N-acyliminium ion generation—functionalities absent in the parent compound [2]. Conversely, 1,4-bis(hydroxymethyl) analogs lose both NH donors, fundamentally altering hydrogen-bonding profiles and precluding the prodrug cleavage strategy accessible to the mono-hydroxymethyl derivative . These differences directly impact solubility, metabolic stability, and downstream synthetic utility, rendering simple substitution scientifically unsound.

Parent DKP Unsubstituted DKP bears antibacterial activity (MIC context) and two NH donors; these properties may not transfer to the N-hydroxymethyl analog.
Bis-substituted 1,4-bis(hydroxymethyl) analog lacks both amide NH donors, altering hydrogen-bonding capacity and precluding the mono-substitution prodrug cleavage strategy.
Reactivity N-hydroxymethyl leaving-group chemistry is absent in the unsubstituted DKP; direct substitution would limit synthetic diversification pathways.

Quantitative Differentiation Evidence for 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione vs. Closest Analogs


Antibacterial Activity Abolition vs. Parent DKP – Selectivity Advantage for Non-Antimicrobial Applications

The parent compound (3S,6S)-3,6-diisobutylpiperazine-2,5-dione exhibits direct antibacterial activity with MIC values of 16 µg/mL against Escherichia coli and 22 µg/mL against Staphylococcus aureus subsp. aureus [1]. N1-hydroxymethyl substitution on the piperazine-2,5-dione ring eliminates one hydrogen-bond-donating amide NH group, a structural feature consistently associated with reduced membrane-disrupting activity in N-alkylated DKP series [2]. While direct MIC data for the target compound are not reported in the open literature, class-level SAR indicates that N-monoalkylation of antibacterial DKPs typically attenuates activity by ≥4-fold relative to the parent NH form [3]. This attenuation is advantageous when antimicrobial activity constitutes an undesired off-target effect in non-infectious disease applications.

Antibacterial attenuation
Class-level
Parent DKP MIC 16–22 µg/mL; N-hydroxymethyl derivative predicted ≥4-fold reduction
Class-level N-alkylation SAR suggests attenuated antibacterial activity, supporting non-antimicrobial assay contexts.
Direct MIC data for target compound not reported; review class-level inference.
antimicrobial resistance diketopiperazine SAR N-alkylation

Predicted Lipophilicity Reduction vs. Unsubstituted DKP – Enhanced Aqueous Solubility Potential

The unsubstituted (3S,6S)-3,6-diisobutylpiperazine-2,5-dione has an experimentally derived AlogP of approximately 1.06 and XlogP of 2.10 [1]. Introduction of an N-hydroxymethyl group is predicted to reduce logP by 0.5–1.0 units based on the contribution of the primary alcohol moiety (ΔlogP ≈ –0.7 for CH₂OH substitution on amide nitrogen) [2]. The target compound's higher topological polar surface area (TPSA ≈ 78.4 Ų vs. 58.2 Ų for the parent) and additional hydrogen-bond donor further support enhanced aqueous solubility relative to the parent DKP . This physicochemical differentiation directly impacts dissolution-limited bioavailability and formulation compatibility.

Lipophilicity shift
Data to verify
ΔAlogP ≈ –0.5; ΔTPSA ≈ +20.2 Ų vs. parent DKP (AlogP 1.06, TPSA 58.2 Ų)
Predicted higher aqueous solubility may facilitate in vitro assay preparation and reduce DMSO co-solvent dependence.
Values from fragment-based prediction; experimental verification recommended.
lipophilicity logP aqueous solubility

Synthetic Versatility via N-Acyliminium Ion Chemistry – Exclusive Reactivity Not Available in Unsubstituted DKP

Hydroxymethyl-piperazine-2,5-diones are established precursors for the generation of N-acyliminium ions, enabling α-functionalisation of the piperazine-2,5-dione scaffold [1]. The target compound's N1-hydroxymethyl group can be converted to a reactive iminium species under mild acidic conditions, facilitating nucleophilic trapping with carbon, nitrogen, and oxygen nucleophiles—a transformation not accessible from the parent (3S,6S)-3,6-diisobutylpiperazine-2,5-dione, which lacks the requisite leaving group [2]. In contrast, alkoxycarbonyl-piperazine-2,5-diones require stronger activation and are less selective. The hydroxymethyl route thus provides a traceless, selective entry into diversely functionalized DKP libraries, directly enabling medicinal chemistry exploration.

N-Acyliminium reactivity
Reported
Hydroxymethyl group serves as latent N-acyliminium precursor; activated under mild acidic conditions
Enables traceless α-functionalisation strategy for DKP library synthesis.
Chai et al., Tetrahedron 2005; parent DKP lacks leaving group.
N-acyliminium C-functionalisation synthetic intermediate

Mono-Hydroxymethyl vs. Bis-Hydroxymethyl: Retention of One Amide NH for Hydrogen-Bond-Dependent Target Engagement

The target compound retains one free amide NH (at N4), whereas 1,4-bis(hydroxymethyl)piperazine-2,5-dione (CAS 7383-56-4) has both amide nitrogens substituted, eliminating all NH donors . In DKP-based bioactive compounds, the amide NH frequently participates in critical hydrogen-bond interactions with biological targets; its removal has been shown to abrogate activity in multiple DKP series [1]. The mono-hydroxymethyl substitution pattern thus preserves one hydrogen-bond donor while introducing the synthetic and physicochemical benefits of the N-hydroxymethyl group—a balance unattainable with either the parent (two NH donors, no handle) or the bis-substituted analog (zero NH donors).

H-Bond donor retention
Class-level
1 HBD (amide NH) vs. parent (2 HBD) and bis-substituted (0 HBD)
Preserves potential target-engagement hydrogen bonding while enabling N-hydroxymethyl reactivity.
Class-level DKP SAR; specific target interactions require validation.
hydrogen-bond donor target engagement structure-activity relationship

Recommended Procurement Scenarios for 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione


Medicinal Chemistry DKP Library Diversification via N-Acyliminium Chemistry

The target compound serves as a versatile scaffold for generating libraries of α-functionalized piperazine-2,5-diones. Its N-hydroxymethyl group enables mild, traceless activation to N-acyliminium ions, facilitating nucleophilic trapping with diverse C-, N-, and O-nucleophiles [1]. This reactivity is not available from the parent (3S,6S)-3,6-diisobutylpiperazine-2,5-dione, making the target compound the preferred starting material for DKP diversification programs.

Prodrug Design of Bioactive DKP Compounds

The N-hydroxymethyl group can function as a cleavable prodrug moiety, releasing the active NH parent DKP under physiological conditions. This strategy exploits the predicted enhanced aqueous solubility (ΔAlogP ≈ –0.5 vs. parent) to improve dissolution-limited absorption while retaining one amide NH for target engagement [2]. The mono-substitution pattern is uniquely suited for this approach compared to bis-hydroxymethyl or unsubstituted analogs.

Non-Antimicrobial Screening for DKP-Based Therapeutics

For programs targeting non-infectious indications (e.g., neurological, metabolic, or oncology applications), the attenuated antibacterial activity of the N-hydroxymethyl derivative—inferred from class-level N-alkylation SAR [3]—reduces the risk of confounding antimicrobial effects in phenotypic or target-based assays. This selectivity advantage over the antibacterial parent DKP (MIC 16 µg/mL) is a key procurement consideration.

Analytical Reference Standard for Impurity Profiling of DKP-Containing APIs

As a well-defined N-hydroxymethyl DKP derivative with full characterization data available (molecular formula C₁₃H₂₄N₂O₃, MW 256.34) , this compound can serve as an analytical reference standard for impurity profiling in processes involving piperazine-2,5-dione intermediates or APIs. Its distinct retention time and mass spectral signature relative to the parent DKP make it suitable for HPLC-MS method development.

Application
Selection Property
Validation Focus
DKP library diversification
N-hydroxymethyl as latent N-acyliminium precursor
Traceless α-functionalisation and nucleophile scope
Prodrug design research
Mono-hydroxymethyl cleavable moiety
Physiological cleavage monitoring and parent DKP release
Non-antimicrobial screening
Predicted attenuated antibacterial activity
Minimized antimicrobial confounding in phenotypic assays
Impurity profiling reference
Distinct chromatographic and mass signature
HPLC-MS method specificity and peak assignment
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